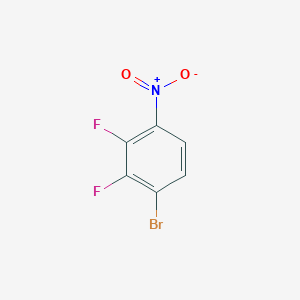

2,3-Difluoro-4-bromonitrobenzene

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

1-bromo-2,3-difluoro-4-nitrobenzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H2BrF2NO2/c7-3-1-2-4(10(11)12)6(9)5(3)8/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXNBBNIEEJTQST-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1[N+](=O)[O-])F)F)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H2BrF2NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80652086 | |

| Record name | 1-Bromo-2,3-difluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

237.99 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1003708-24-4 | |

| Record name | 1-Bromo-2,3-difluoro-4-nitrobenzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80652086 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Core Compound Identification and Physicochemical Properties

An In-Depth Technical Guide to 2,3-Difluoro-4-bromonitrobenzene (CAS: 1003708-24-4)

This guide serves as a comprehensive technical resource for researchers, scientists, and professionals in drug development and materials science. It delves into the core characteristics of this compound, a highly functionalized aromatic compound, providing insights into its synthesis, reactivity, applications, and safety protocols. The strategic arrangement of its substituents—two fluorine atoms, a bromine atom, and a nitro group—creates a molecule with unique electronic properties and a versatile reaction profile, making it a valuable intermediate in modern organic chemistry.[1]

Accurate identification and understanding the physical properties of a chemical are foundational to its effective use in research and development. This compound is a distinct isomer whose properties are dictated by the interplay of its halogen and nitro functional groups.

Table 1: Compound Identification

| Identifier | Value | Source(s) |

|---|---|---|

| CAS Number | 1003708-24-4 | [1][2][3] |

| IUPAC Name | 1-bromo-2,3-difluoro-4-nitrobenzene | [1][3][4] |

| Molecular Formula | C₆H₂BrF₂NO₂ | [1][2][3] |

| Molecular Weight | 237.99 g/mol | [1][2][3] |

| Canonical SMILES | C1=CC(=C(C(=C1--INVALID-LINK--[O-])F)F)Br | [1] |

| InChI Key | GXNBBNIEEJTQST-UHFFFAOYSA-N |[1][4] |

Table 2: Physicochemical Properties

| Property | Value | Source(s) |

|---|---|---|

| Physical State | Solid, white crystalline solid | [4][5] |

| Boiling Point | 265.5 ± 35.0 °C (Predicted) | [2] |

| Density | 1.890 ± 0.06 g/cm³ (Predicted) | [2] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, dichloromethane) | [5] |

| Purity | Commercially available at ≥98% |[4][6] |

The molecule's structure is key to its reactivity. The potent electron-withdrawing nature of the nitro group, combined with the inductive effects of the fluorine and bromine atoms, renders the aromatic ring electron-deficient. This electronic profile is the primary driver for the compound's susceptibility to nucleophilic aromatic substitution, a cornerstone of its synthetic utility.[1]

Synthesis, Reactivity, and Mechanistic Insights

Understanding the synthesis and reactivity of this compound is crucial for its application as a synthetic building block. Its preparation involves controlled halogenation and nitration, while its primary reactivity pattern involves the substitution of its halogen atoms.

Synthetic Pathways

The synthesis of this compound can be accomplished through several strategic routes, typically involving the introduction of the functional groups onto a benzene precursor. Common strategies include:

-

Fluorination of Bromonitrobenzene : A direct approach involves the selective fluorination of a 4-bromonitrobenzene precursor. This often requires specialized fluorinating agents and controlled reaction conditions to achieve the desired 2,3-difluoro substitution pattern.[1][5]

-

Sequential Halogenation and Nitration : A multi-step process that allows for precise control over the substitution pattern. This method involves a sequence of halogenation and nitration reactions on a benzene ring, carefully guiding the regioselectivity of each step.[1]

Representative Synthesis Protocol: Fluorination of 4-Bromonitrobenzene

This protocol is a conceptual representation based on established organic chemistry principles for aromatic fluorination.

-

Starting Material : Charge a suitable reaction vessel with 4-bromonitrobenzene.

-

Solvent : Dissolve the starting material in an appropriate solvent, such as a high-boiling point ether or a fluorinated solvent, to ensure stability under reaction conditions.

-

Fluorinating Agent : In a well-ventilated fume hood and with appropriate personal protective equipment (PPE), slowly add a selective fluorinating agent (e.g., Selectfluor®) to the reaction mixture. The reaction is often performed in the presence of a catalyst, such as a Lewis acid, to promote the reaction.

-

Reaction Conditions : Heat the mixture to the optimal temperature, typically between 80-120°C, and monitor the reaction progress using techniques like Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).

-

Work-up : Upon completion, cool the reaction mixture to room temperature. Quench the reaction by carefully adding an aqueous solution of sodium bisulfite to neutralize any remaining oxidizing agents.

-

Extraction & Purification : Extract the desired product into an organic solvent (e.g., ethyl acetate). Wash the organic layer with brine, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product is then purified using column chromatography to yield pure this compound.

Core Reactivity

The compound's utility stems from its predictable reactivity, which is dominated by two main transformations:

-

Nucleophilic Aromatic Substitution (SNAr) : This is the most significant reaction type for this molecule. The electron-deficient aromatic ring readily undergoes attack by nucleophiles (e.g., amines, alkoxides, thiolates), leading to the displacement of one of the halogen atoms. The nitro group's ability to stabilize the negative charge in the Meisenheimer complex intermediate facilitates this reaction.[1]

-

Reduction of the Nitro Group : The nitro group can be selectively reduced to an amine (-NH₂) using standard reducing agents like hydrogen gas with a palladium catalyst (H₂/Pd-C), tin(II) chloride, or iron in acidic media. This transformation is pivotal for introducing a versatile amino group, enabling further derivatization, such as amide bond formation or diazotization.[1]

Visualization of the SNAr Pathway

The following diagram illustrates the generalized mechanism of a Nucleophilic Aromatic Substitution reaction on this compound.

Caption: SNAr mechanism on the activated aromatic ring.

Applications in Research and Development

This compound is not an end-product but a versatile starting material for creating high-value molecules across various scientific disciplines.

-

Pharmaceutical Research and Drug Development : This compound serves as a key precursor for synthesizing diverse drug candidates. The fluorine atoms are often incorporated to enhance metabolic stability, binding affinity, and bioavailability of the final active pharmaceutical ingredient (API). Its derivatives have been investigated for potential anti-inflammatory and antitumor activities.[1]

-

Organic Synthesis : As a functionalized building block, it enables the construction of complex molecular architectures. It is frequently used in nucleophilic aromatic substitution reactions to introduce specific functional groups that are pivotal for subsequent synthetic steps, such as in the preparation of m-aryloxy phenols, which are valuable in creating bioactive compounds.[1]

-

Materials Science : Researchers are exploring the use of this compound in the development of novel materials. Its derivatives can be incorporated into polymers or organic frameworks to create materials with unique electronic, optical, or thermal properties.[1]

-

Nanotechnology : The compound is employed in the functionalization of nanomaterials, including carbon nanotubes and graphene. By attaching it to the surface of these materials, their properties can be tailored for specific applications in electronics and biomedicine.[1]

-

Analytical Chemistry : Due to its well-defined structure and properties, it can be used as a reference standard in chromatographic methods like HPLC and LC-MS for the identification and quantification of related compounds.[1]

Safety, Handling, and Storage

Due to its reactive nature and potential toxicity, strict safety protocols must be followed when handling this compound.

Table 3: GHS Hazard Information

| Category | Information | Source(s) |

|---|---|---|

| Pictogram | GHS07 (Harmful/Irritant) | [4] |

| Signal Word | Warning | [4] |

| Hazard Statements | H302: Harmful if swallowed.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [4] |

| Precautionary Statements | P261, P264, P270, P271, P280, P301+P310, P302+P352, P304+P340, P305+P351+P338 |[4][7] |

Handling and Personal Protective Equipment (PPE)

-

Ventilation : Always handle this compound in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of dust or vapors.[5][7]

-

Personal Protective Equipment : Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), a lab coat, and safety glasses or goggles.[5][7] A respirator may be necessary for operations that could generate significant dust.[5]

-

Hygiene : Avoid contact with skin, eyes, and clothing. Wash hands thoroughly after handling.[4][5] Do not eat, drink, or smoke in the work area.[4]

First Aid Measures

-

If Inhaled : Move the person to fresh air. If breathing is difficult, administer oxygen. Seek immediate medical attention.[7]

-

In Case of Skin Contact : Immediately remove contaminated clothing and wash the affected area with plenty of soap and water. Seek medical attention if irritation persists.[7]

-

In Case of Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.[7]

-

If Swallowed : Do NOT induce vomiting. Rinse mouth with water and seek immediate medical attention.[7]

Storage

-

Store in a tightly closed container in a cool, dry, and well-ventilated place.

-

Keep away from incompatible materials such as strong oxidizing agents, flammable substances, and sources of ignition.[5]

Conclusion

This compound (CAS: 1003708-24-4) is a synthetically valuable intermediate whose importance is growing in pharmaceutical, materials, and chemical research. Its well-defined reactivity, particularly its susceptibility to nucleophilic aromatic substitution and the versatility of its nitro group, allows for the strategic construction of complex and high-value molecules. Adherence to strict safety and handling protocols is essential to mitigate the risks associated with its use. This guide provides the foundational knowledge for researchers to effectively and safely leverage the potential of this powerful chemical building block.

References

- 1. Buy this compound | 1003708-24-4 [smolecule.com]

- 2. This compound CAS#: 1003708-24-4 [m.chemicalbook.com]

- 3. This compound | C6H2BrF2NO2 | CID 29919664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. chembk.com [chembk.com]

- 6. 1003708-24-4 Cas No. | 4-Bromo-2,3-difluoronitrobenzene | Apollo [store.apolloscientific.co.uk]

- 7. chemicalbook.com [chemicalbook.com]

An In-Depth Technical Guide to 2,3-Difluoro-4-bromonitrobenzene: Properties, Reactivity, and Applications

Introduction: Strategic Value in Synthesis

2,3-Difluoro-4-bromonitrobenzene is a polysubstituted aromatic compound of significant interest to researchers in medicinal chemistry and materials science. Its unique arrangement of three distinct halogen atoms and a strongly electron-withdrawing nitro group on a benzene scaffold makes it a highly versatile building block.[1] The strategic placement of these functionalities allows for selective, sequential chemical modifications, providing a robust entry point into complex molecular architectures.

This guide provides an in-depth analysis of the core physical and chemical properties of this compound, explores its key reaction profiles with field-proven insights, and outlines its applications, particularly in the realm of drug discovery. The information herein is intended to equip researchers, scientists, and drug development professionals with the technical understanding necessary to effectively utilize this valuable synthetic intermediate.

Physicochemical and Spectroscopic Profile

The accurate characterization of a chemical intermediate is the foundation of its successful application in any synthetic workflow. While specific experimental data for some properties of this compound are not widely published, we can consolidate known identifiers and predicted values to build a reliable profile.

Core Physical and Chemical Properties

The table below summarizes the key identifiers and physicochemical properties of this compound. It is critical to note that properties such as boiling point and density are often predicted through computational models and should be treated as estimations until experimentally verified.

| Property | Value | Source(s) |

| CAS Number | 1003708-24-4 | [1][2] |

| Molecular Formula | C₆H₂BrF₂NO₂ | [1][2] |

| Molecular Weight | 237.99 g/mol | [1][2] |

| IUPAC Name | 1-bromo-2,3-difluoro-4-nitrobenzene | [1] |

| Physical State | Solid | [3] |

| Boiling Point | 265.5 ± 35.0 °C (Predicted) | N/A |

| Density | 1.890 ± 0.06 g/cm³ (Predicted) | N/A |

| Solubility | Sparingly soluble in water; soluble in organic solvents like methanol. | [4][5] |

Spectroscopic Signature for Structural Verification

Structural confirmation is paramount. While a definitive, published spectrum for this specific isomer is scarce, we can predict the expected spectroscopic characteristics based on its structure. Researchers should use the following as a guide for verifying the identity and purity of their material.

-

¹H NMR: The proton NMR spectrum is expected to be complex despite having only two aromatic protons. It should feature two primary signals, each integrating to 1H. The proton at position 5 (adjacent to the bromine and fluorine) and the proton at position 6 (adjacent to the nitro group and fluorine) will appear as distinct multiplets. The strong electron-withdrawing effect of the nitro group will likely shift the signal for the proton at position 6 further downfield. Both signals will be split by each other (³JHH, ortho coupling) and by the fluorine atoms on the ring (³JHF, ⁴JHF), resulting in complex doublet of doublets or higher-order patterns.

-

¹³C NMR: The proton-decoupled ¹³C NMR spectrum will display six unique signals corresponding to the six carbons of the benzene ring. A key feature of fluorinated aromatics is the presence of carbon-fluorine coupling, which splits each carbon signal.[6]

-

The carbons directly bonded to fluorine (C2, C3) will exhibit large one-bond coupling constants (¹JCF).

-

Other carbons will show smaller two-bond (²JCF), three-bond (³JCF), and even four-bond (⁴JCF) couplings. This results in a highly complex but information-rich spectrum that is invaluable for unambiguous structural assignment.[6]

-

-

FTIR: The infrared spectrum provides crucial information about the functional groups present. Key absorption bands to expect include:

-

NO₂ Stretch: Strong, characteristic asymmetric and symmetric stretching vibrations typically found around 1520-1560 cm⁻¹ and 1345-1385 cm⁻¹, respectively.

-

C-F Stretch: Strong absorptions in the 1100-1250 cm⁻¹ region.

-

C-Br Stretch: Weaker absorptions in the lower wavenumber region, typically 500-650 cm⁻¹.

-

Aromatic C=C Stretch: Multiple bands of variable intensity in the 1450-1600 cm⁻¹ region.

-

Chemical Reactivity and Synthetic Utility

The synthetic power of this compound lies in its highly activated aromatic ring, which is primed for nucleophilic aromatic substitution (SNAr). The nitro group, being a potent electron-withdrawing group, significantly lowers the electron density of the ring, making it susceptible to attack by nucleophiles.[7][8]

Caption: Chemical structure of this compound.

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity is the displacement of one of the halogen atoms by a nucleophile.

Causality Behind Experimental Choices: In SNAr reactions, the rate-determining step is typically the initial attack of the nucleophile to form a negatively charged intermediate known as a Meisenheimer complex.[9] The stability of this intermediate is enhanced by electron-withdrawing groups positioned ortho or para to the leaving group. In this compound, the nitro group is para to the fluorine at C2 and meta to the fluorine at C3 and the bromine at C4.

The general reactivity trend for halogens as leaving groups in SNAr is F > Cl > Br > I.[7] This is counterintuitive compared to SN1/SN2 reactions and is because the high electronegativity of fluorine makes the attached carbon more electrophilic and better able to stabilize the incoming negative charge in the rate-determining step. Therefore, nucleophilic attack is most likely to occur at the C2 or C3 positions, displacing a fluoride ion. The bromine at C4 is less activated and less likely to be displaced under moderate conditions.

Representative Protocol for SNAr with an Amine:

-

Objective: To displace a fluorine atom with a primary or secondary amine (e.g., morpholine).

-

Methodology:

-

To a solution of this compound (1.0 eq.) in a polar aprotic solvent such as ethanol, N,N-Dimethylformamide (DMF), or Dimethyl sulfoxide (DMSO), add the desired amine (1.1-1.5 eq.).[9]

-

Add a non-nucleophilic base such as triethylamine (Et₃N) or potassium carbonate (K₂CO₃) (1.5-2.0 eq.) to scavenge the HF produced during the reaction.

-

Heat the reaction mixture, typically between 80 °C and 120 °C, and monitor its progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Upon completion, cool the reaction to room temperature and pour it into water.

-

Extract the product with an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel.

-

Reduction of the Nitro Group

The nitro group can be readily reduced to an amine, which opens up a vast array of subsequent chemical transformations, including diazotization, amide coupling, and reductive amination.

Causality Behind Experimental Choices: The choice of reducing agent is critical to ensure chemoselectivity. Catalytic hydrogenation (e.g., H₂ over Pd/C) is highly efficient but can sometimes lead to dehalogenation, particularly of the C-Br bond.[10] Milder, metal-based reductions in acidic media, such as tin(II) chloride (SnCl₂) or iron powder in acetic acid, are often preferred as they are less likely to cleave the halogen-carbon bonds.[10]

Representative Protocol for Nitro Group Reduction:

-

Objective: To selectively reduce the nitro group to an aniline derivative.

-

Methodology:

-

Suspend this compound (1.0 eq.) in a solvent such as ethanol or ethyl acetate.

-

Add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq.).

-

Heat the mixture to reflux (approx. 70-80 °C) and stir vigorously. Monitor the reaction by TLC until the starting material is consumed.

-

Cool the reaction mixture and carefully basify with a saturated aqueous solution of sodium bicarbonate (NaHCO₃) or sodium hydroxide (NaOH) to pH > 8. Caution: This neutralization is exothermic.

-

Extract the aqueous slurry multiple times with ethyl acetate.

-

Combine the organic extracts, wash with brine, dry over Na₂SO₄, filter, and concentrate in vacuo to yield the crude aniline product, which can be further purified if necessary.

-

Caption: General synthetic workflow using this compound.

Applications in Drug Development and Materials Science

The true value of an intermediate is demonstrated by its utility in creating high-value final products. This compound is a precursor for a range of bioactive molecules and functional materials.

-

Pharmaceutical Research: The products derived from this starting material are key intermediates for various drug candidates. The fluorine atoms are often incorporated into drug molecules to enhance metabolic stability, improve binding affinity, and increase bioavailability.[11] Derivatives have been investigated for potential anti-inflammatory and antitumor activities.

-

Materials Science: Its reactivity allows for the synthesis of novel fluorescent dyes and probes. By undergoing reactions that yield highly conjugated systems, it serves as a scaffold for creating materials with specific photophysical properties for use in biological imaging and chemical sensing.

Safety and Handling

As a reactive chemical intermediate, this compound must be handled with appropriate precautions.

-

Hazard Classification: The compound is generally classified as harmful if swallowed, and causes skin and serious eye irritation. It may also cause respiratory irritation.

-

Handling Recommendations:

-

Always handle in a well-ventilated area, preferably within a chemical fume hood.

-

Wear appropriate Personal Protective Equipment (PPE), including chemical-resistant gloves (e.g., nitrile), safety glasses or goggles, and a lab coat.

-

Avoid inhalation of dust or vapors.

-

Avoid contact with skin and eyes. In case of contact, rinse immediately and thoroughly with water and seek medical advice.

-

Store in a cool, dry place in a tightly sealed container, away from incompatible materials such as strong oxidizing agents and strong bases.

-

Conclusion

This compound is a potent and versatile chemical building block. Its value is derived from the predictable yet powerful reactivity conferred by its unique substitution pattern. A thorough understanding of its physicochemical properties, spectroscopic signatures, and key reaction mechanisms—particularly nucleophilic aromatic substitution and nitro group reduction—enables chemists to strategically design and execute complex synthetic routes. By leveraging the principles outlined in this guide, researchers can confidently employ this intermediate to accelerate the development of novel pharmaceuticals and advanced materials.

References

- 1. This compound | C6H2BrF2NO2 | CID 29919664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound CAS#: 1003708-24-4 [m.chemicalbook.com]

- 3. calpaclab.com [calpaclab.com]

- 4. 2-Fluoro-4-bromonitrobenzene CAS#: 321-23-3 [m.chemicalbook.com]

- 5. 3-Bromo-4-fluoronitrobenzene CAS#: 701-45-1 [m.chemicalbook.com]

- 6. Simultaneous Proton and Fluorine decoupled 13C NMR - Magritek [magritek.com]

- 7. masterorganicchemistry.com [masterorganicchemistry.com]

- 8. youtube.com [youtube.com]

- 9. vapourtec.com [vapourtec.com]

- 10. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 11. 2-NITRO-3,4-DIFLUORO BROMOBENZENE(884495-47-0) 1H NMR [m.chemicalbook.com]

A Technical Guide to 2,3-Difluoro-4-bromonitrobenzene (CAS: 1003708-24-4): Molecular Structure, Properties, and Synthetic Applications

Abstract

This technical guide provides an in-depth analysis of 2,3-Difluoro-4-bromonitrobenzene, a key halogenated and nitrated aromatic intermediate. The document elucidates its core molecular structure through a detailed examination of its formula, nomenclature, and spectroscopic profile. We explore the compound's chemical reactivity, focusing on the electronic interplay of its substituents which dictates its utility in advanced organic synthesis. Key applications in pharmaceutical, agrochemical, and materials science research are discussed, supported by an overview of its synthetic methodologies and critical safety protocols. This guide is intended for researchers, chemists, and drug development professionals who utilize complex building blocks to pioneer new molecular entities.

Core Molecular Identity

This compound is a polysubstituted benzene derivative whose synthetic versatility is derived from the specific arrangement of its electron-withdrawing and leaving group functionalities.

Nomenclature and Chemical Identifiers

Precise identification is critical for regulatory compliance, procurement, and scientific communication. The compound is cataloged under several standard identifiers.

| Identifier | Value | Source |

| CAS Number | 1003708-24-4 | [1][2][3][4] |

| IUPAC Name | 1-bromo-2,3-difluoro-4-nitrobenzene | [1][2][4] |

| Molecular Formula | C₆H₂BrF₂NO₂ | [1][2][3][5] |

| SMILES | C1=CC(=C(C(=C1--INVALID-LINK--[O-])F)F)Br | [1][2] |

| InChI Key | GXNBBNIEEJTQST-UHFFFAOYSA-N | [1][4] |

Molecular Formula and Weight

The elemental composition defines the compound's stoichiometric properties and is fundamental for reaction planning and analytical characterization.

Structural Representation

The molecule consists of a central benzene ring with four substituents. The relative positioning of the two fluorine atoms, the bromine atom, and the nitro group creates a unique electronic environment that governs its reactivity. The IUPAC name, 1-bromo-2,3-difluoro-4-nitrobenzene, clarifies the substitution pattern.

Physicochemical and Spectroscopic Profile

Physical Properties

The compound's physical state and solubility are important for its handling, storage, and use in reactions.

| Property | Value | Source |

| Appearance | White crystalline solid | [5] |

| Solubility | Sparingly soluble in water; Soluble in organic solvents (e.g., ethanol, dichloromethane) | [5] |

Spectroscopic Characterization

Spectroscopic analysis provides empirical validation of the molecular structure. The electron-withdrawing nature of the nitro and halogen substituents results in characteristic and predictable spectral features.[1]

-

¹H NMR Spectroscopy: The two aromatic protons are significantly deshielded and are expected to resonate in the 7.5-8.5 ppm range.[1] Their multiplicity (e.g., doublet, doublet of doublets) will depend on coupling with each other and with the adjacent fluorine atoms.

-

¹³C NMR Spectroscopy: The aromatic carbons typically appear between 125-155 ppm. The carbon atom directly bonded to the strongly electron-withdrawing nitro group exhibits the most downfield shift (approx. 148-155 ppm).[1] Carbon atoms bonded to fluorine will display characteristic large one-bond C-F coupling constants (¹JCF), providing definitive structural confirmation.[1]

-

¹⁹F NMR Spectroscopy: This is a crucial technique for fluorinated compounds. The two fluorine atoms at the C2 and C3 positions are in chemically distinct environments and are expected to show two separate resonances, typically in the aromatic fluorine region of -110 to -130 ppm (relative to CFCl₃).[1]

-

Mass Spectrometry: The mass spectrum will show a characteristic isotopic pattern for the molecular ion peak due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio).

Chemical Reactivity and Synthetic Utility

The reactivity of this compound is dominated by the powerful electron-withdrawing effect of the nitro group, which activates the aromatic ring for specific transformations.

Electronic Effects of Substituents

The nitro group is a strong deactivating group that withdraws electron density from the benzene ring through both inductive and resonance effects. This electron deficiency is most pronounced at the ortho and para positions relative to the nitro group. This effect makes the ring highly susceptible to attack by nucleophiles.

Key Synthetic Transformations

This is one of the most important reactions for this class of compounds. The electron-poor aromatic ring readily reacts with nucleophiles (e.g., amines, alkoxides, thiolates), which can displace the halogen substituents, particularly the bromine atom. The nitro group is essential as it stabilizes the negatively charged intermediate (Meisenheimer complex), lowering the activation energy for the reaction.[1]

Caption: Generalized workflow for Nucleophilic Aromatic Substitution (SNAr).

The nitro group can be selectively reduced to an amine using various reducing agents, most commonly catalytic hydrogenation (e.g., H₂ gas with a Palladium-on-carbon catalyst).[1] This transformation is fundamental in drug development, converting the strongly deactivating nitro group into a versatile activating amino group, which can then be used for amide bond formation, diazotization, or other functionalizations.

Caption: Key transformation: Reduction of the nitro group to an amine.

Synthesis Methodologies

The preparation of this compound typically involves multi-step synthetic sequences.

General Synthetic Strategies

Common laboratory and industrial routes include:

-

Fluorination of a Bromonitrobenzene Precursor: Starting with a suitable bromonitrobenzene, fluorine atoms can be introduced.[1][5] This often requires specialized fluorinating agents and controlled reaction conditions.

-

Sequential Halogenation and Nitration: A difluorobromobenzene intermediate can be subjected to nitration using mixed acids (sulfuric and nitric acid) to install the nitro group. The regioselectivity of the nitration is directed by the existing halogen substituents.

Example Laboratory Protocol: Nitration of 3-Bromo-1,2-difluorobenzene

This protocol is a representative example and must be adapted and optimized based on laboratory-specific safety assessments and equipment.

-

Reaction Setup: In a three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, cool concentrated sulfuric acid (H₂SO₄) to 0-5 °C in an ice-water bath.

-

Causality: Using sulfuric acid as the solvent and catalyst promotes the formation of the highly electrophilic nitronium ion (NO₂⁺) from nitric acid. Cooling is critical to control the exothermic reaction and prevent over-nitration or side reactions.

-

-

Addition of Nitrating Agent: Slowly add fuming nitric acid (HNO₃) dropwise to the cooled sulfuric acid, ensuring the temperature does not exceed 10 °C.

-

Addition of Substrate: Once the nitrating mixture is prepared, add 3-bromo-1,2-difluorobenzene dropwise via the dropping funnel, maintaining the internal temperature between 0-10 °C.

-

Causality: Slow addition of the substrate prevents a dangerous temperature spike and ensures selective mono-nitration.

-

-

Reaction Monitoring: Stir the mixture at a controlled temperature for several hours. Monitor the reaction progress using an appropriate technique like Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, carefully pour the reaction mixture onto crushed ice.

-

Trustworthiness: This step quenches the reaction by diluting the acid and precipitating the organic product, which is poorly soluble in water.[5]

-

-

Extraction & Purification: Extract the product into an organic solvent (e.g., dichloromethane). Wash the organic layer sequentially with water, a saturated sodium bicarbonate solution (to neutralize residual acid), and brine. Dry the organic phase over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure. The crude product can be further purified by column chromatography or recrystallization.

Applications in Research and Development

The unique combination of reactive sites makes this compound a valuable building block.

-

Pharmaceutical Research: It serves as a precursor for synthesizing complex drug candidates.[1] The fluorine atoms are often incorporated into bioactive molecules to enhance properties like metabolic stability, binding affinity, and bioavailability.[6]

-

Agrochemicals: The compound is used as an intermediate in the development of modern pesticides, herbicides, and fungicides, where the fluoro- and nitro-substituents contribute to the biological activity of the final product.[5]

-

Materials Science: It is used in the synthesis of high-performance polymers and in the functionalization of nanomaterials, such as graphene or carbon nanotubes, to tailor their electronic properties.[1]

-

Analytical Chemistry: Due to its well-defined structure and response, it can be used as an analytical standard for the calibration of chromatographic instruments like HPLC and LC-MS.[1]

Safety and Handling

This compound is a hazardous chemical and must be handled with appropriate precautions.[5]

Hazard Identification

| GHS Statement | Description | Source |

| H302 | Harmful if swallowed | [4] |

| H315 | Causes skin irritation | [4] |

| H319 | Causes serious eye irritation | [4] |

| H335 | May cause respiratory irritation | [4] |

Recommended Handling Procedures

-

Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.

-

Personal Protective Equipment (PPE): Wear chemical-resistant gloves, safety glasses with side shields or goggles, and a lab coat.[5] If dusts may be generated, a respirator may be necessary.[5]

-

Handling: Avoid contact with skin, eyes, and respiratory tract.[5] Do not eat, drink, or smoke when using this product. Wash hands thoroughly after handling.

-

Storage: Store in a cool, dry, well-ventilated place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound is more than a collection of atoms; it is a strategically designed synthetic intermediate. Its molecular structure, characterized by a unique arrangement of fluoro, bromo, and nitro groups, imparts a predictable and exploitable reactivity profile. A thorough understanding of its spectroscopic signature, chemical behavior—particularly in SNAr and reduction reactions—and proper handling protocols enables researchers in drug discovery, agrochemistry, and materials science to leverage its potential for creating novel and high-value molecules.

References

- 1. Buy this compound | 1003708-24-4 [smolecule.com]

- 2. This compound | C6H2BrF2NO2 | CID 29919664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 1003708-24-4 [m.chemicalbook.com]

- 4. fluorochem.co.uk [fluorochem.co.uk]

- 5. chembk.com [chembk.com]

- 6. Everything You Need to Know About 3,4-Difluoro Nitrobenzene [aprainnovative.in]

A Technical Guide to 1-Bromo-2,3-difluoro-4-nitrobenzene: Synthesis, Characterization, and Applications

Executive Summary

This technical guide provides an in-depth analysis of 1-bromo-2,3-difluoro-4-nitrobenzene (CAS No: 1003708-24-4), a key halogenated and nitrated aromatic intermediate. The presence of multiple, distinct functional groups—a nitro group and three different halogen atoms—on the benzene ring imparts unique electronic properties and a versatile reactivity profile. This document details the compound's nomenclature, physicochemical properties, and comprehensive spectroscopic characterization data. We will explore a representative synthetic pathway and purification workflow, offering insights into the causal factors behind the procedural choices. The core of this guide focuses on the compound's chemical reactivity, particularly its utility in nucleophilic aromatic substitution (SNAr) reactions, a cornerstone of modern medicinal chemistry. Its applications as a precursor in the development of novel pharmaceutical agents and advanced materials are discussed, underpinned by authoritative references. This guide is intended for researchers, chemists, and drug development professionals seeking a comprehensive understanding of this valuable synthetic building block.

Nomenclature and Chemical Identity

The systematic naming of this compound according to the International Union of Pure and Applied Chemistry (IUPAC) is 1-bromo-2,3-difluoro-4-nitrobenzene .[1][2][3] The substituents are listed alphabetically (bromo, difluoro, nitro) followed by the parent benzene structure. While commonly referred to as 2,3-Difluoro-4-bromonitrobenzene, the IUPAC nomenclature provides unambiguous structural definition.

| Identifier | Value |

| IUPAC Name | 1-bromo-2,3-difluoro-4-nitrobenzene[1][2][3] |

| Common Name | This compound |

| CAS Number | 1003708-24-4[1][2][4] |

| Molecular Formula | C₆H₂BrF₂NO₂[1][2][3] |

| Molecular Weight | 237.99 g/mol [1][2] |

| Canonical SMILES | C1=CC(=C(C(=C1--INVALID-LINK--[O-])F)F)Br[1][2] |

| InChI Key | GXNBBNIEEJTQST-UHFFFAOYSA-N[1][3] |

Physicochemical Properties

1-Bromo-2,3-difluoro-4-nitrobenzene is a solid at standard conditions.[3] Its high boiling point is characteristic of aromatic compounds with multiple polar and heavy substituents.

| Property | Value | Source |

| Physical State | Solid | Fluorochem[3] |

| Boiling Point | 265.5 ± 35.0 °C (Predicted) | ChemicalBook[4] |

| Density | 1.890 ± 0.06 g/cm³ (Predicted) | ChemicalBook[4] |

Synthesis and Purification

Synthetic Strategy

The synthesis of polysubstituted nitroaromatics like 1-bromo-2,3-difluoro-4-nitrobenzene typically involves electrophilic aromatic substitution reactions on a pre-functionalized benzene ring.[1] A common and effective strategy is the nitration of a corresponding dihalobenzene or trihalobenzene precursor. The choice of nitrating agent and reaction conditions is critical to control regioselectivity and prevent over-nitration. Strong acid catalysis, typically with sulfuric acid, is used to generate the highly electrophilic nitronium ion (NO₂⁺) from nitric acid, which then attacks the electron-rich aromatic ring.

Example Protocol: Synthesis via Nitration of 1-Bromo-2,3-difluorobenzene

This protocol is a representative method based on standard nitration procedures for halogenated benzenes.

-

Reactor Setup: In a three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a thermometer, add concentrated sulfuric acid (H₂SO₄, 98%, 3 equivalents). Cool the flask in an ice-water bath to 0-5 °C.

-

Nitrating Mixture Preparation: Slowly add fuming nitric acid (HNO₃, >90%, 1.2 equivalents) dropwise to the cooled, stirring sulfuric acid. Maintain the temperature below 10 °C throughout the addition. This exothermic reaction generates the critical nitronium ion.

-

Substrate Addition: Once the nitrating mixture is prepared and cooled, add 1-bromo-2,3-difluorobenzene (1 equivalent) dropwise via the dropping funnel. The rate of addition must be carefully controlled to keep the internal temperature below 15 °C to minimize the formation of dinitrated byproducts.

-

Reaction: After the addition is complete, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC) or Gas Chromatography (GC).

-

Workup: Once the reaction is complete, carefully pour the reaction mixture over crushed ice. This quenches the reaction and precipitates the crude solid product.

-

Isolation: Collect the precipitate by vacuum filtration and wash thoroughly with cold water until the filtrate is neutral to pH paper. This removes residual acids.

-

Drying: Dry the crude product under vacuum.

Purification Workflow

The crude product often contains unreacted starting material or isomeric byproducts. Recrystallization is the most common and effective method for purification.

-

Solvent Selection: Choose a suitable solvent system (e.g., ethanol/water, isopropanol) in which the desired product has high solubility at elevated temperatures but low solubility at room or cold temperatures.

-

Dissolution: Dissolve the crude solid in a minimal amount of the hot solvent.

-

Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.

-

Isolation & Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.

Spectroscopic and Analytical Characterization

Full characterization is essential to confirm the structure and purity of the synthesized compound. Multinuclear NMR spectroscopy is particularly informative due to the presence of ¹H, ¹³C, and ¹⁹F nuclei.[1]

| Technique | Expected Observations |

| ¹H NMR | The spectrum will show two distinct resonances in the aromatic region (typically 7.5-8.5 ppm).[1] The electron-withdrawing effects of the nitro and halogen groups cause a significant downfield shift (deshielding) of the aromatic protons.[1] |

| ¹³C NMR | Six distinct signals are expected in the aromatic region (typically 125-155 ppm). The carbon atom bonded to the nitro group will be the most deshielded, appearing at the furthest downfield chemical shift.[1] Carbons bonded to fluorine will exhibit characteristic C-F coupling. |

| ¹⁹F NMR | Two signals are expected, with coupling between the two non-equivalent fluorine atoms. |

| Mass Spec. (MS) | The molecular ion (M⁺) peak will appear at m/z ≈ 238. A characteristic isotopic pattern will be observed due to the presence of bromine (⁷⁹Br and ⁸¹Br in an approximate 1:1 ratio), resulting in M⁺ and M+2 peaks of nearly equal intensity.[1] |

| Infrared (IR) | Strong asymmetric and symmetric stretching bands for the nitro group (NO₂) will be prominent around 1530 cm⁻¹ and 1340 cm⁻¹, respectively. C-F and C-Br stretching frequencies will also be observable. |

Chemical Reactivity and Mechanistic Insights

Nucleophilic Aromatic Substitution (SNAr)

The primary mode of reactivity for 1-bromo-2,3-difluoro-4-nitrobenzene is nucleophilic aromatic substitution (SNAr).[1] The benzene ring is significantly "activated" towards nucleophilic attack due to the powerful electron-withdrawing nature of the nitro group.

Causality of Reactivity: The nitro group, positioned para to the bromine atom and ortho to a fluorine atom, deactivates the ring for electrophilic substitution but strongly activates it for nucleophilic substitution. It achieves this by withdrawing electron density through both inductive (-I) and resonance (-M) effects. This polarization facilitates the attack of a nucleophile and, crucially, stabilizes the negatively charged intermediate (a Meisenheimer complex) that is formed.[1][5] This stabilization is the key driving force for the reaction. The halogens also contribute to this activation via their inductive electron-withdrawing effects.

A nucleophile (e.g., an alkoxide, amine, or thiol) can displace one of the halogen atoms, most commonly the bromine or the fluorine at the C2 position, to form a new C-Nu bond. This reaction is a cornerstone of synthetic chemistry, allowing for the introduction of diverse functional groups onto the aromatic ring.[1]

Reduction of the Nitro Group

Another synthetically valuable transformation is the reduction of the nitro group to a primary amine (-NH₂). This is typically achieved using reducing agents such as hydrogen gas with a palladium on carbon catalyst (H₂/Pd-C), or metals in acidic media (e.g., SnCl₂/HCl).[1] This reaction converts the electron-withdrawing nitro group into an electron-donating amino group, fundamentally altering the electronic properties and reactivity of the aromatic ring and providing a handle for further functionalization, such as diazotization or amide bond formation.

Applications in Research and Development

Pharmaceutical Intermediate

1-Bromo-2,3-difluoro-4-nitrobenzene is a highly valuable building block in medicinal chemistry and pharmaceutical research.[1] Its utility stems from its capacity to undergo predictable SNAr reactions, allowing for the controlled and sequential introduction of various pharmacophoric fragments. Derivatives of this compound have been investigated for a range of biological activities, including potential anti-inflammatory and antitumor effects.[1] Its role as a precursor enables the synthesis of complex, highly functionalized molecules that are scaffolds for new drug candidates.[1]

Organic Synthesis and Material Science

Beyond pharmaceuticals, this compound serves as a versatile intermediate in broader organic synthesis. It is used to create complex molecules like m-aryloxy phenols, which are themselves precursors to bioactive compounds.[1] In material science, the unique electronic properties imparted by the fluoro- and nitro-substituents make it an attractive starting material for developing novel functional materials, including those with applications in electronics or as specialized polymers.[1]

Safety, Handling, and Storage

Hazard Identification: 1-Bromo-2,3-difluoro-4-nitrobenzene is classified as a hazardous chemical.

-

GHS Hazard Statements: H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[3]

Recommended Handling Procedures:

-

Engineering Controls: Always handle this compound in a well-ventilated area, preferably within a certified chemical fume hood.[6][7][8]

-

Personal Protective Equipment (PPE): Wear appropriate protective gear, including chemical-resistant gloves (e.g., nitrile), safety glasses with side shields or goggles, and a lab coat.[6][7]

-

Hygiene: Wash hands thoroughly after handling. Do not eat, drink, or smoke in the work area.[3][6]

-

Spills: In case of a spill, avoid generating dust. Sweep up the solid material carefully and place it in a suitable, sealed container for disposal.[7]

Storage:

-

Store in a cool, dry, and well-ventilated place away from incompatible materials.[7]

-

Keep the container tightly closed when not in use.

-

Incompatible Materials: Avoid contact with strong oxidizing agents and strong bases.[6]

Conclusion

1-Bromo-2,3-difluoro-4-nitrobenzene is a synthetically powerful and versatile chemical intermediate. Its value is rooted in the strategic arrangement of its functional groups, which activates the aromatic ring for nucleophilic aromatic substitution—a reaction of paramount importance in the construction of complex organic molecules. This guide has provided a comprehensive overview of its properties, synthesis, characterization, and reactivity, highlighting its critical role as a building block in drug discovery and material science. Proper understanding of its handling and safety protocols is essential for its effective and safe utilization in a research and development setting.

References

- 1. Buy this compound | 1003708-24-4 [smolecule.com]

- 2. This compound | C6H2BrF2NO2 | CID 29919664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. fluorochem.co.uk [fluorochem.co.uk]

- 4. This compound CAS#: 1003708-24-4 [m.chemicalbook.com]

- 5. echemi.com [echemi.com]

- 6. fishersci.com [fishersci.com]

- 7. 2-Fluoro-4-bromonitrobenzene - Safety Data Sheet [chemicalbook.com]

- 8. cdnisotopes.com [cdnisotopes.com]

An In-Depth Technical Guide to the ¹H and ¹³C NMR Spectral Data of 2,3-Difluoro-4-bromonitrobenzene

Abstract

This technical guide provides a comprehensive analysis of the ¹H and ¹³C Nuclear Magnetic Resonance (NMR) spectral data for 2,3-Difluoro-4-bromonitrobenzene (CAS No. 1003708-24-4).[1][2] As a polysubstituted aromatic compound, its structure presents a fascinating case for modern NMR spectroscopy. The interplay of electron-withdrawing groups (NO₂, F) and halogens (F, Br) creates a unique electronic environment, resulting in a complex and informative spectral output. This document serves as a key resource for researchers, chemists, and drug development professionals, offering detailed spectral interpretation, validated experimental protocols, and an exploration of the underlying principles governing the observed chemical shifts and coupling constants.

Introduction: The Structural Challenge

This compound is a versatile synthetic intermediate in medicinal and materials chemistry.[3] Accurate structural confirmation is paramount for its effective use, and NMR spectroscopy stands as the definitive tool for this purpose. The molecule's low symmetry and the presence of multiple NMR-active nuclei (¹H, ¹³C, ¹⁹F) necessitate a sophisticated approach to spectral assignment.

The primary challenges in interpreting the NMR spectra of this compound arise from:

-

Complex Spin-Spin Coupling: The presence of two adjacent fluorine atoms leads to intricate ¹H-¹⁹F and ¹³C-¹⁹F coupling patterns, which overlay the expected ¹H-¹H couplings.

-

Pronounced Substituent Effects: The powerful nitro group, combined with three halogen substituents, significantly perturbs the electron density around the benzene ring, causing a wide dispersion of chemical shifts that requires careful analysis.

This guide will deconstruct these complexities, offering a clear, logical pathway to a complete spectral assignment.

Molecular Structure and Predicted NMR Signals

To interpret the spectra, we must first understand the molecule's topology. Each position on the benzene ring is chemically distinct, meaning we expect two unique proton signals and six unique carbon signals.

Figure 1: Structure and IUPAC numbering of 1-bromo-2,3-difluoro-4-nitrobenzene.

Experimental Protocol: Acquiring High-Fidelity NMR Data

The acquisition of high-quality NMR data is foundational to accurate structural elucidation. The following protocol describes a self-validating system for obtaining ¹H and ¹³C NMR spectra of a solid aromatic compound like this compound.

Protocol: Standard NMR Analysis of an Organic Solid

-

Sample Preparation:

-

Accurately weigh 5-10 mg of the solid sample.

-

Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃; or DMSO-d₆) in a clean, dry NMR tube. The choice of solvent is critical; CDCl₃ is a common starting point for many organic compounds.[4]

-

Ensure the sample is fully dissolved. Gentle vortexing or sonication may be required.

-

-

Spectrometer Setup:

-

Utilize a high-field NMR spectrometer (e.g., 400 MHz or higher) for optimal signal dispersion and resolution.[5]

-

Lock the spectrometer on the deuterium signal of the solvent. This step is crucial for maintaining a stable magnetic field during the experiment.

-

Shim the magnetic field to achieve maximum homogeneity, resulting in sharp, symmetrical peaks. This is typically an automated process on modern spectrometers.

-

-

¹H NMR Acquisition:

-

Experiment: A standard single-pulse experiment (e.g., 'zg30' on Bruker systems) is typically sufficient.

-

Acquisition Parameters:

-

Pulse Angle: 30-45 degrees to allow for a shorter relaxation delay.

-

Spectral Width: ~16 ppm, centered around 6-7 ppm to cover the aromatic and any potential aliphatic regions.

-

Relaxation Delay (d1): 1-2 seconds.

-

Number of Scans (ns): 8-16 scans, depending on sample concentration.

-

-

Processing: Apply a Fourier transform to the Free Induction Decay (FID), followed by phase and baseline correction.

-

-

¹³C NMR Acquisition:

-

Experiment: A proton-decoupled single-pulse experiment (e.g., 'zgpg30' on Bruker systems) is standard. Proton decoupling removes ¹³C-¹H coupling, simplifying the spectrum to singlets for each carbon (though C-F coupling will remain).[4]

-

Acquisition Parameters:

-

Pulse Angle: 30 degrees.

-

Spectral Width: ~250 ppm to cover the full range of organic carbon signals.[6]

-

Relaxation Delay (d1): 2 seconds.

-

Number of Scans (ns): 128-1024 scans, as ¹³C has a much lower natural abundance than ¹H.

-

-

Processing: Apply a Fourier transform, phase correction, and baseline correction. An exponential multiplication with a line broadening of 1-2 Hz is often applied to improve the signal-to-noise ratio.

-

Figure 2: Generalized workflow for NMR sample analysis.

Analysis of the ¹H NMR Spectrum

The aromatic region of the ¹H NMR spectrum is expected to show two distinct signals corresponding to H5 and H6. Their chemical shifts and multiplicities are dictated by the electronic effects of the substituents and their coupling to each other and to the neighboring fluorine atoms.

Predicted ¹H NMR Data (500 MHz, CDCl₃)

| Proton | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| H6 | ~ 8.0 - 8.2 | ddd (doublet of doublet of doublets) | ³J(H6-H5) ≈ 8.5, ⁴J(H6-F2) ≈ 6-8, ⁵J(H6-F3) ≈ 1-2 |

| H5 | ~ 7.6 - 7.8 | dd (doublet of doublets) | ³J(H5-H6) ≈ 8.5, ⁴J(H5-F3) ≈ 8-10 |

Causality and Interpretation:

-

Chemical Shift: The nitro group at C4 is a powerful electron-withdrawing group, significantly deshielding both protons. H6 is ortho to the nitro group, placing it in a highly deshielded environment, hence its predicted downfield shift relative to H5. This is a common and predictable effect in nitrobenzenes.

-

H6 Multiplicity: The signal for H6 is the most complex. It is split into a doublet by its ortho coupling to H5 (³J ≈ 8.5 Hz).[7] Each of these lines is further split into a doublet by the four-bond coupling to the fluorine at C2 (⁴J(H-F) ≈ 6-8 Hz). Finally, a smaller five-bond coupling to the fluorine at C3 (⁵J(H-F) ≈ 1-2 Hz) splits each line again, resulting in a doublet of doublet of doublets.

-

H5 Multiplicity: The signal for H5 is simpler. It is split into a doublet by its ortho coupling to H6 (³J ≈ 8.5 Hz). Each of these lines is then split again into a doublet by the four-bond coupling to the fluorine at C3 (⁴J(H-F) ≈ 8-10 Hz). Coupling to the more distant F2 is typically negligible. The resulting pattern is a doublet of doublets.

Analysis of the ¹³C NMR Spectrum

The proton-decoupled ¹³C NMR spectrum will display six signals, each corresponding to one of the aromatic carbons. The key diagnostic feature will be the large coupling constants between carbon and fluorine atoms, which are invaluable for definitive assignments.

Predicted ¹³C NMR Data (125 MHz, CDCl₃)

| Carbon | Predicted δ (ppm) | Multiplicity | Coupling Constants (J, Hz) |

|---|---|---|---|

| C4 | ~ 148 - 152 | t (triplet-like) | ²J(C4-F3) ≈ 15-20, ³J(C4-F2) ≈ 5-10 |

| C3 | ~ 150 - 155 | dd | ¹J(C3-F3) ≈ 250-270, ¹J(C3-F2) ≈ 15-20 |

| C2 | ~ 145 - 150 | dd | ¹J(C2-F2) ≈ 250-270, ¹J(C2-F3) ≈ 15-20 |

| C6 | ~ 128 - 132 | d | ³J(C6-F2) ≈ 4-8 |

| C5 | ~ 120 - 124 | d | ³J(C5-F3) ≈ 4-8 |

| C1 | ~ 110 - 115 | dd | ²J(C1-F2) ≈ 15-20, ³J(C1-F3) ≈ 3-5 |

Causality and Interpretation:

-

Chemical Shift: The chemical shifts are governed by the combined electronic effects of the substituents.

-

Carbons directly attached to the highly electronegative fluorine (C2, C3) and nitro group (C4) are found significantly downfield.[1]

-

The carbon bearing the bromine (C1) is also deshielded, though the "heavy atom effect" of bromine can sometimes introduce anomalous shielding compared to chlorine or fluorine.

-

The protonated carbons (C5, C6) appear in the more typical aromatic region around 120-130 ppm.

-

-

C-F Coupling: The magnitude of the C-F coupling constant is strongly dependent on the number of bonds separating the nuclei.

-

¹J(C-F): The one-bond couplings for C2-F2 and C3-F3 are very large, typically >240 Hz. This is a definitive feature for carbons directly bonded to fluorine. The signals for C2 and C3 will also show a smaller one-bond coupling to the adjacent fluorine, resulting in a doublet of doublets (dd) for each.

-

²J(C-F): The two-bond couplings (e.g., C1-F2, C4-F3) are smaller, generally in the range of 15-30 Hz.

-

³J(C-F): Three-bond couplings (e.g., C5-F3, C6-F2) are smaller still, typically 3-10 Hz.

-

These distinct coupling patterns are the most powerful tool for assigning each carbon signal unambiguously. For example, the carbon attached to the nitro group (C4) can be identified by its downfield shift and its characteristic splitting pattern from two- and three-bond couplings to F3 and F2.

-

The Role of Advanced NMR Techniques

While 1D spectra provide a wealth of information, complex structures benefit from two-dimensional (2D) NMR experiments for unequivocal assignment. Techniques such as HSQC (Heteronuclear Single Quantum Coherence) and HMBC (Heteronuclear Multiple Bond Correlation) would be employed to finalize the assignments proposed above.

-

HSQC: Correlates each proton with the carbon it is directly attached to. This would definitively link the H5 signal to the C5 signal and H6 to C6.

-

HMBC: Shows correlations between protons and carbons over two or three bonds. For example, the H5 signal would show a correlation to C1, C3, and C4, while H6 would correlate to C2 and C4. These correlations act as a molecular GPS, mapping the atomic connectivity and confirming the entire structure.

Figure 3: Conceptual map of 2D NMR correlations for H5.

Conclusion

The ¹H and ¹³C NMR spectra of this compound are rich with structural information. A systematic analysis, grounded in the fundamental principles of chemical shift theory and spin-spin coupling, allows for a complete and confident assignment of all signals. The strong deshielding effect of the nitro group, combined with the characteristic and highly diagnostic ¹H-¹⁹F and ¹³C-¹⁹F coupling patterns, provides a unique spectral fingerprint for this molecule. This guide provides the necessary framework and detailed interpretation for researchers to utilize NMR spectroscopy effectively in the characterization of this and other complex fluorinated aromatic compounds.

References

- 1. Buy this compound | 1003708-24-4 [smolecule.com]

- 2. This compound | C6H2BrF2NO2 | CID 29919664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Thieme E-Books & E-Journals [thieme-connect.de]

- 5. Proton NMR chemical shifts and coupling constants for brain metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. 13C NMR Chemical Shift [sites.science.oregonstate.edu]

- 7. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the Mass Spectrometry Fragmentation of 2,3-Difluoro-4-bromonitrobenzene

Introduction

2,3-Difluoro-4-bromonitrobenzene is a substituted aromatic compound with significant applications in organic synthesis, particularly as a building block for pharmaceuticals and agrochemicals.[1] Its unique substitution pattern, featuring two fluorine atoms, a bromine atom, and a nitro group, results in distinct chemical reactivity and a complex, yet predictable, mass spectrometry fragmentation pattern. Understanding this fragmentation is crucial for its unambiguous identification, characterization of its derivatives, and for quality control in synthetic processes.

This technical guide provides a comprehensive analysis of the expected fragmentation behavior of this compound, primarily under Electron Ionization (EI) conditions. We will delve into the mechanistic rationale behind the formation of key fragment ions, supported by established principles of mass spectrometry. This document is intended for researchers, scientists, and drug development professionals who utilize mass spectrometry for the structural elucidation of small organic molecules.

Molecular Properties and Isotopic Signature

Before delving into the fragmentation pathways, it is essential to establish the fundamental molecular properties of this compound.

| Property | Value | Source |

| Molecular Formula | C₆H₂BrF₂NO₂ | PubChem[2] |

| Molecular Weight (average) | 237.99 g/mol | ChemicalBook[3] |

| Monoisotopic Mass | 236.92370 Da | PubChem[2] |

A key feature in the mass spectrum of this compound will be the isotopic signature of bromine. Naturally occurring bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively).[4] Consequently, the molecular ion (M⁺) and any bromine-containing fragments will appear as a pair of peaks (an "M" and "M+2" peak) of nearly equal intensity, separated by two mass-to-charge units (m/z).[5] This characteristic doublet is a powerful diagnostic tool for identifying bromine-containing compounds.

Predicted Electron Ionization (EI) Mass Spectrum and Fragmentation Pathways

Electron Ionization is a "hard" ionization technique that imparts significant energy to the analyte molecule, leading to extensive fragmentation.[6] The resulting mass spectrum is a fingerprint of the molecule, providing valuable structural information. The fragmentation process begins with the formation of a molecular ion (M⁺˙) by the ejection of an electron.[7][8]

The Molecular Ion (M⁺˙)

The molecular ion of this compound is expected to be observed at m/z 237 and 239, corresponding to the molecules containing ⁷⁹Br and ⁸¹Br, respectively. Due to the stability of the aromatic ring, the molecular ion peak should be prominent.[9] The presence of a nitrogen atom results in an odd nominal molecular weight, consistent with the Nitrogen Rule.[6]

Major Fragmentation Pathways

The energetically unstable molecular ion will undergo a series of fragmentation reactions to produce smaller, more stable ions.[7][8] The following pathways are predicted based on the functional groups present.

1. Loss of the Nitro Group (NO₂)

A very common fragmentation pathway for nitroaromatic compounds is the cleavage of the C-N bond, leading to the loss of a neutral nitrogen dioxide radical (•NO₂), which has a mass of 46 Da.

-

[M - NO₂]⁺: This fragmentation would result in a prominent ion at m/z 191 (for ⁷⁹Br) and 193 (for ⁸¹Br). The resulting C₆H₂BrF₂⁺ cation is stabilized by the aromatic ring.

2. Loss of Nitric Oxide (NO) and Oxygen (O)

Nitro groups can also fragment through rearrangement and loss of nitric oxide (•NO), with a mass of 30 Da, often followed by the loss of a carbonyl group (CO). In nitroaromatics, an alternative is the loss of an oxygen atom, followed by NO.

-

[M - O]⁺˙: Loss of an oxygen atom (16 Da) from the nitro group would yield an ion at m/z 221/223.

-

[M - NO]⁺: Loss of a nitric oxide radical (30 Da) would result in an ion at m/z 207/209. This is a common fragmentation for aromatic nitro compounds.

3. Loss of Bromine Radical (Br•)

Cleavage of the C-Br bond will lead to the loss of a bromine radical (⁷⁹Br• or ⁸¹Br•).

-

[M - Br]⁺: This fragmentation would produce an ion at m/z 158. This fragment will not exhibit the characteristic bromine isotopic pattern. The stability of the resulting aryl cation makes this a plausible fragmentation pathway.

4. Halogen-Specific Fragmentations

The presence of fluorine atoms can also influence the fragmentation pattern.

-

Loss of CO and Halogens: Following the initial loss of the nitro group, the resulting ion at m/z 191/193 could potentially lose carbon monoxide (CO) or halogen atoms, although these are generally less favorable than the primary losses from the functional groups.

The predicted fragmentation pathways are summarized in the diagram below, generated using the DOT language for Graphviz.

Caption: Predicted major fragmentation pathways for this compound under EI-MS.

Summary of Predicted Key Ions

| m/z (⁷⁹Br/⁸¹Br) | Proposed Identity | Notes |

| 237/239 | [C₆H₂BrF₂NO₂]⁺˙ | Molecular Ion (M⁺˙) |

| 207/209 | [M - NO]⁺ | Loss of nitric oxide |

| 191/193 | [M - NO₂]⁺ | Loss of nitrogen dioxide, likely the base peak |

| 158 | [M - Br]⁺ | Loss of bromine radical |

Experimental Protocol: Acquiring the Mass Spectrum

To obtain the mass spectrum of this compound, a standard gas chromatography-mass spectrometry (GC-MS) or direct insertion probe method with electron ionization can be employed.

Instrumentation

-

Mass Spectrometer: A quadrupole, time-of-flight (TOF), or magnetic sector mass spectrometer equipped with an electron ionization (EI) source.

-

Inlet System: GC system with a suitable capillary column (e.g., DB-5ms) for chromatographic separation, or a direct insertion probe for pure samples.

Step-by-Step Methodology

-

Sample Preparation:

-

Dissolve a small amount (approx. 1 mg) of this compound in a volatile organic solvent (e.g., dichloromethane or ethyl acetate) to a concentration of approximately 100 µg/mL.

-

-

GC-MS Method Parameters (if applicable):

-

Injector Temperature: 250 °C

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Oven Program: Start at 80 °C, hold for 1 minute, then ramp to 280 °C at 15 °C/min, and hold for 5 minutes.

-

Transfer Line Temperature: 280 °C.

-

-

Mass Spectrometer Parameters:

-

Ionization Mode: Electron Ionization (EI).

-

Electron Energy: 70 eV (standard for library matching).[6]

-

Ion Source Temperature: 230 °C.

-

Mass Range: Scan from m/z 40 to 300 to ensure capture of all relevant fragments and the molecular ion.

-

Scan Rate: At least 2 scans/second.

-

-

Data Acquisition and Analysis:

-

Inject the sample into the GC-MS system.

-

Acquire the total ion chromatogram (TIC) and the mass spectrum of the corresponding peak for this compound.

-

Analyze the mass spectrum to identify the molecular ion peak and major fragment ions. Compare the observed fragmentation pattern with the predicted pathways outlined in this guide.

-

The workflow for this experimental protocol is illustrated below.

Caption: Experimental workflow for acquiring and interpreting the EI mass spectrum.

Conclusion

The mass spectrometry fragmentation pattern of this compound is governed by the interplay of its functional groups under electron ionization conditions. The presence of a prominent molecular ion doublet at m/z 237/239, arising from the bromine isotopes, serves as a definitive starting point for spectral interpretation. The primary fragmentation pathways are predicted to involve the loss of the nitro group (as NO₂ or NO) and the bromine atom. A thorough understanding of these fragmentation mechanisms is indispensable for the accurate structural confirmation of this important synthetic intermediate and its analogues in various scientific and industrial settings.

References

- 1. Buy this compound | 1003708-24-4 [smolecule.com]

- 2. This compound | C6H2BrF2NO2 | CID 29919664 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound CAS#: 1003708-24-4 [m.chemicalbook.com]

- 4. C2H4BrCl BrCH2CH2Cl mass spectrum of 1-bromo-2-chloroethane 1-bromo-1-chloroethane fragmentation pattern of m/z m/e ions for analysis and identification of 1-bromo-2-chloroethane image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. m.youtube.com [m.youtube.com]

- 6. An Organic Chemist’s Guide to Electrospray Mass Spectrometric Structure Elucidation - PMC [pmc.ncbi.nlm.nih.gov]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. Fragmentation (mass spectrometry) - Wikipedia [en.wikipedia.org]

- 9. chem.libretexts.org [chem.libretexts.org]

An In-depth Technical Guide to the FT-IR Spectrum Analysis of 2,3-Difluoro-4-bromonitrobenzene

This guide provides a comprehensive analysis of the Fourier-Transform Infrared (FT-IR) spectroscopy of 2,3-Difluoro-4-bromonitrobenzene (C₆H₂BrF₂NO₂). Designed for researchers, chemists, and drug development professionals, this document moves beyond a simple recitation of spectral peaks to offer a foundational understanding of how the molecule's unique substitution pattern dictates its vibrational behavior. We will explore the theoretical underpinnings of the expected spectrum, detail a robust experimental protocol, and provide a predictive interpretation of the key absorption bands.

Introduction: The Vibrational Signature of a Complex Aromatic

This compound is a polysubstituted aromatic compound with significant potential as a building block in medicinal chemistry and materials science. Its structural elucidation is a critical step in ensuring purity and confirming identity. FT-IR spectroscopy is a powerful, non-destructive technique for this purpose, providing a unique "molecular fingerprint" based on the vibrational modes of the molecule's chemical bonds.[1]

When infrared radiation is passed through a sample, molecules absorb energy at specific frequencies that correspond to their natural vibrational frequencies.[2] The resulting spectrum, a plot of absorbance or transmittance versus wavenumber (cm⁻¹), reveals the presence of specific functional groups and provides insight into the overall molecular architecture.[3][4] For this compound, the interplay between the benzene ring and its four substituents—two fluorine atoms, one bromine atom, and a nitro group—creates a complex and highly characteristic FT-IR spectrum. Understanding the origin of each peak is key to a successful analysis.

Theoretical Vibrational Analysis: Deconstructing the Spectrum

The FT-IR spectrum of this molecule can be understood by examining the contributions of its distinct components: the aromatic ring, the nitro group, and the halogen-carbon bonds. The position, intensity, and shape of the absorption bands are influenced by the masses of the atoms, the force constants of the bonds, and electronic effects such as induction and resonance.[5][6]

The Aromatic Benzene Ring Vibrations

The benzene core gives rise to several characteristic absorption bands:

-

Aromatic C-H Stretching: The two remaining C-H bonds on the aromatic ring will produce stretching vibrations at wavenumbers slightly above 3000 cm⁻¹, typically in the 3100-3000 cm⁻¹ region.[7][8] These bands are often of weak to medium intensity.

-

Aromatic C=C In-Ring Stretching: The stretching of the carbon-carbon double bonds within the aromatic ring results in a series of absorptions, usually between 1600 cm⁻¹ and 1450 cm⁻¹.[7][8] For substituted benzenes, two prominent bands are often observed near 1600-1585 cm⁻¹ and 1500-1400 cm⁻¹.[9][10]

-

C-H Out-of-Plane Bending (OOP): The out-of-plane C-H "wagging" vibrations are highly diagnostic of the ring's substitution pattern. These strong absorptions appear in the 900-675 cm⁻¹ region.[7] For a 1,2,3,4-tetrasubstituted benzene ring with two adjacent hydrogens, a strong band is expected in the 850-800 cm⁻¹ range.

The Nitro Group (-NO₂) Signature

The nitro group is one of the most readily identifiable functional groups in FT-IR spectroscopy due to its strong and distinct absorptions. The polarity of the N-O bonds leads to a large change in dipole moment during vibration, resulting in very intense peaks.[11]

-

Asymmetric NO₂ Stretching: This vibration produces a very strong and sharp absorption band in the 1550-1475 cm⁻¹ range for aromatic nitro compounds.[12][13] This is often one of the most prominent peaks in the entire spectrum.

-

Symmetric NO₂ Stretching: A second strong band, corresponding to the symmetric stretching of the N-O bonds, appears at a lower frequency, typically between 1360-1290 cm⁻¹.[12][13] The presence of this pair of intense peaks is a classic indicator of a nitro group.[11]

-

NO₂ Bending (Scissoring): A bending vibration of the nitro group can also be observed, typically as a medium intensity peak in the 890-835 cm⁻¹ region.[11]

Carbon-Halogen (C-F and C-Br) Stretching Vibrations

The positions of carbon-halogen stretching bands are heavily dependent on the mass of the halogen atom.[14]

-

C-F Stretching: The C-F bond is strong and involves the light fluorine atom, resulting in a strong absorption at a relatively high wavenumber, typically in the 1350-1100 cm⁻¹ range.[15] These bands can sometimes be so intense that they obscure other nearby peaks.

-

C-Br Stretching: Due to the much larger mass of the bromine atom, the C-Br stretching vibration occurs at a significantly lower frequency. It is expected to appear as a medium to strong intensity band in the 690-515 cm⁻¹ region.[9][10]

Experimental Protocol: A Self-Validating System for High-Quality Spectra

The following protocol for the KBr pellet method is designed to produce a high-quality, reproducible FT-IR spectrum, minimizing common artifacts like moisture contamination and scattering. The rationale behind each step is provided to ensure a self-validating workflow.

Materials and Equipment

-

This compound (solid sample)

-

FT-IR grade Potassium Bromide (KBr), stored in a desiccator

-

Agate mortar and pestle

-

Pellet press with die set (e.g., 13 mm diameter)

-

Hydraulic press

-

FT-IR Spectrometer

-

Spatula and weighing paper

Step-by-Step Methodology

-

Drying: Gently dry the FT-IR grade KBr in an oven at ~110°C for 2-4 hours and allow it to cool to room temperature in a desiccator.[16] Causality: KBr is hygroscopic and readily absorbs atmospheric moisture, which introduces broad O-H absorption bands (~3400 cm⁻¹) and sharp H-O-H bending bands (~1640 cm⁻¹) that can obscure sample peaks.

-

Sample Preparation: Weigh approximately 1-2 mg of the this compound sample and 150-200 mg of the dried KBr.[17] Causality: This sample-to-matrix ratio (approx. 0.5-1.0%) is crucial. Too much sample leads to excessive absorption (saturated peaks), while too little results in a weak, noisy spectrum.

-

Grinding: Add the KBr to an agate mortar and grind it to a fine, consistent powder. Add the sample to the mortar. Grind the mixture swiftly but thoroughly for 1-2 minutes until it is a homogenous, fine powder.[18] Causality: Thorough grinding reduces particle size below the wavelength of the IR radiation, which minimizes light scattering (known as the Christiansen effect) that can cause a sloping baseline. An agate mortar prevents contamination.

-

Pellet Formation: Transfer a portion of the powder mixture into the pellet die. Place the die into a hydraulic press. It is often beneficial to apply a vacuum to the die for a few minutes to remove trapped air and moisture.[16] Apply pressure of approximately 8-10 tons for 1-2 minutes.[18][19]

-

Pellet Inspection: Carefully release the pressure and extract the die. Disassemble the die to retrieve the pellet. The ideal pellet should be thin and transparent or translucent.[19] Trustworthiness Check: An opaque or cloudy pellet indicates poor grinding, insufficient pressure, or moisture, and will result in a poor-quality spectrum. If the pellet is not transparent, it must be remade.

-

Data Acquisition: Place the pellet in the spectrometer's sample holder. Collect a background spectrum of the empty sample compartment first. Then, acquire the sample spectrum over a range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹ and co-add at least 16 scans. Causality: The background scan measures the instrument's response and the spectral contributions of atmospheric CO₂ and water vapor, which are then automatically subtracted from the sample spectrum. Co-adding multiple scans improves the signal-to-noise ratio.

Predictive FT-IR Spectrum: Data Interpretation

Based on the theoretical analysis and comparison with structurally similar compounds, the FT-IR spectrum of this compound is predicted to exhibit the following key absorption bands.